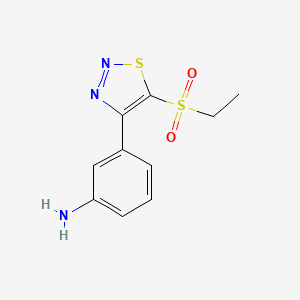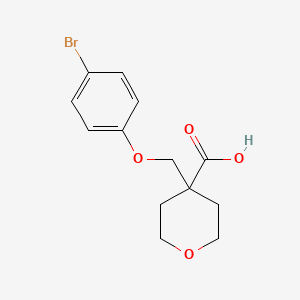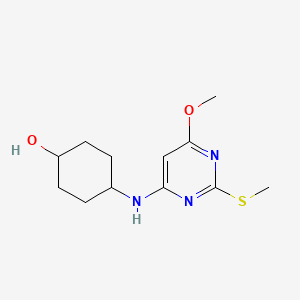![molecular formula C13H7ClFN3O B11796806 4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11796806.png)
4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with chloro and fluorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzaldehyde with 4-chloropyrazole in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: 4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carboxylic acid.
Reduction: 4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific kinases by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a kinase inhibitor in cancer research.
Pyrazolo[1,5-a]pyrimidine: Utilized in the development of fluorescent probes and materials.
Uniqueness
4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and fluorophenyl groups enhances its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C13H7ClFN3O |
|---|---|
Molecular Weight |
275.66 g/mol |
IUPAC Name |
4-chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C13H7ClFN3O/c14-13-12-10(7-19)11(17-18(12)5-4-16-13)8-2-1-3-9(15)6-8/h1-7H |
InChI Key |
NJUDQEFBXRGQSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C=CN=C(C3=C2C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B11796726.png)
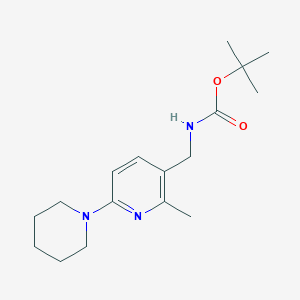
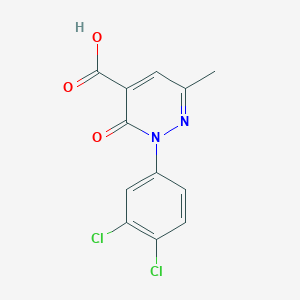
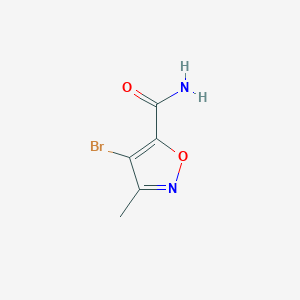
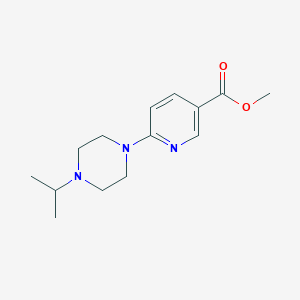


![6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796758.png)

